Lipophilicity Differentiation: logP Comparison vs. Closest Structural Analogs
The target compound exhibits a computed logP of 2.55 , positioning it with lower lipophilicity than the 3-chloro analog (logP 2.69) and higher lipophilicity than the benzyl(cyclopropylmethyl) analog (logP ~2.1 estimated) . The 0.14 logP reduction relative to the 3-chloro derivative predicts a measurable improvement in aqueous solubility (estimated ~1.4-fold) without sacrificing membrane permeability, while the ~0.45 logP increase over the unsubstituted benzyl analog enhances predicted blood-brain barrier penetration potential.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP = 2.55 |
| Comparator Or Baseline | 2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol: logP = 2.69; 2-[Benzyl(cyclopropylmethyl)amino]ethanol: logP ≈ 2.1 |
| Quantified Difference | ΔlogP = −0.14 (vs. 3-Cl analog); ΔlogP ≈ +0.45 (vs. benzyl analog) |
| Conditions | Computed by XLogP3 algorithm; data sourced from ChemSrc database |
Why This Matters
LogP differences of ≥0.1 units are experimentally significant in reversed-phase chromatographic retention and can alter predicted oral absorption parameters in lead optimization campaigns.
